molecular formula C17H15ClN2O2S2 B2859924 3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034596-64-8

3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2859924
CAS RN: 2034596-64-8
M. Wt: 378.89
InChI Key: HLXZTTLKGUIJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential ability to interact with biological systems. In

Scientific Research Applications

  • Carbonic Anhydrase Inhibition : A study by Balandis et al. (2020) synthesized chlorinated pyrrolidinone-bearing benzenesulfonamides and investigated their binding affinity against human carbonic anhydrases, important for cancer research. These compounds showed low nanomolar affinity against cancer-related carbonic anhydrase IX (Balandis et al., 2020).

  • Ligands for Metal Coordination : Research by Jacobs et al. (2013) focused on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. These compounds can act as ligands for metal coordination, which is crucial in the development of coordination complexes (Jacobs et al., 2013).

  • Antimicrobial Activity : A study by Ijuomah et al. (2022) described the synthesis of N-pyridin-3-yl-benzenesulfonamide and its antimicrobial activity. This compound showed significant antimicrobial properties against various bacteria (Ijuomah et al., 2022).

  • Potential as HIV-1 Inhibitors : Research by Cheng De-ju (2015) indicated that methylbenzenesulfonamide derivatives, similar in structure to the compound , might be used as targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

  • Anticancer Properties : Brzozowski (1998) synthesized a series of 4-chloro-2-mercapto-5-methyl-N- (1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides, which showed moderate anticancer activity (Brzozowski, 1998).

  • Anti-Malarial Activity : Silva et al. (2016) synthesized pyrazolopyridine-sulfonamide derivatives and tested them against Plasmodium falciparum, showing significant anti-malarial activity (Silva et al., 2016).

  • Reactions in Organic Synthesis : Research by Weinreb and Borzilleri (2001) explored the use of bis[N‐(p‐toluenesulfonyl)]sulfodiimide in ene reactions and Diels–Alder reactions, highlighting its role in organic synthesis (Weinreb & Borzilleri, 2001).

properties

IUPAC Name

3-chloro-2-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-12-15(18)5-2-6-16(12)24(21,22)20-10-13-4-3-8-19-17(13)14-7-9-23-11-14/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXZTTLKGUIJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.